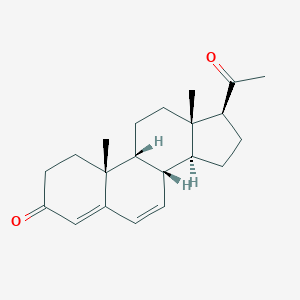

9beta-Pregna-4,6-diene-3,20-dione

描述

9beta-Pregna-4,6-diene-3,20-dione is a synthetic steroidal compound. It is structurally related to naturally occurring steroids and has been studied for its potential applications in various fields, including medicine and biochemistry. This compound is characterized by its unique arrangement of carbon atoms and double bonds, which contribute to its distinct chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 9beta-Pregna-4,6-diene-3,20-dione typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the selective hydrogenation of specific double bonds in the precursor molecule, followed by oxidation and dehydrogenation reactions to introduce the desired double bonds at the 4 and 6 positions. The reaction conditions often require the use of catalysts such as palladium on carbon and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process typically includes purification steps such as recrystallization and chromatography to obtain the compound in its pure form.

化学反应分析

Types of Reactions: 9beta-Pregna-4,6-diene-3,20-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the double bonds, leading to the formation of saturated derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Reagents such as halogens and nucleophiles are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.

科学研究应用

Steroidal Chemistry Studies

9beta-Pregna-4,6-diene-3,20-dione serves as a model compound for studying steroidal chemistry. Its unique structure allows researchers to investigate reaction mechanisms and the behavior of steroidal compounds under various conditions.

This compound is utilized in biological studies to understand the activity of steroid hormones and their analogs. Its interaction with specific receptors helps elucidate the mechanisms of hormone action in physiological processes.

Therapeutic Development

Dydrogesterone has potential therapeutic applications, particularly in the development of anti-inflammatory and anti-cancer drugs. Research indicates that it can modulate immune responses and may have a role in cancer treatment by influencing tumor growth pathways .

Pharmaceutical Intermediate

In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of various steroidal derivatives. Its chemical properties facilitate the production of other important compounds used in hormone therapy and contraceptives .

Case Study 1: Dydrogesterone in Assisted Reproductive Technologies

A clinical trial evaluated dydrogesterone's effectiveness for luteal-phase support in assisted reproductive technologies (ART). The study involved 498 patients divided into groups receiving either dydrogesterone or placebo. The results indicated a significantly higher pregnancy rate among those treated with dydrogesterone (33% vs. 23% for placebo) across various patient categories .

Case Study 2: Anti-inflammatory Effects

Research has demonstrated that dydrogesterone can attenuate nociception through neurokinin 1 receptor (NK-1R) pathways. In an animal model study involving CBA/J mice, administration of dydrogesterone resulted in decreased pain sensitivity and reduced inflammatory responses .

作用机制

The mechanism of action of 9beta-Pregna-4,6-diene-3,20-dione involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression and protein synthesis, ultimately affecting cellular functions and physiological processes.

相似化合物的比较

Comparison with Other Similar Compounds: 9beta-Pregna-4,6-diene-3,20-dione is unique due to its specific arrangement of double bonds and functional groups. Similar compounds include other steroidal dienes and ketones, such as:

This compound: Known for its specific double bond arrangement.

This compound: Another steroidal diene with different functional groups.

Uniqueness: The uniqueness of this compound lies in its ability to undergo specific chemical reactions and its potential applications in various scientific fields. Its distinct structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.

生物活性

9beta-Pregna-4,6-diene-3,20-dione, also known as dydrogesterone, is a synthetic progestin with significant biological activity. This compound is a derivative of progesterone and plays a crucial role in various physiological processes, particularly in reproductive health. The following sections detail its biological activities, mechanisms of action, and applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C21H28O2

- Molar Mass : 312.45 g/mol

- IUPAC Name : (8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one

- CAS Number : 1162-56-7

The compound features a diene system at positions 4 and 6 and keto groups at positions 3 and 20. Its structural characteristics enable it to interact effectively with steroid hormone receptors.

This compound exerts its biological effects primarily through:

- Binding to Progesterone Receptors : It binds selectively to progesterone receptors (PR), influencing gene expression related to reproductive functions.

- Modulation of Cellular Pathways : The interaction with PR leads to alterations in cellular signaling pathways that regulate processes such as cell proliferation and differentiation .

Hormonal Activity

Although this compound itself exhibits minimal hormonal activity compared to natural progesterone, it acts as a substrate for enzymatic conversion into active steroid hormones. This property is particularly relevant in therapeutic contexts where hormonal balance is crucial .

Anti-inflammatory Effects

Research indicates that this compound has potential anti-inflammatory properties. Studies have shown that it can modulate the expression of inflammatory cytokines and reduce the activation of inflammatory pathways in various cell types .

Anticancer Potential

There is emerging evidence supporting the anticancer activity of this compound. It has been investigated for its ability to inhibit the proliferation of certain cancer cells by inducing apoptosis and modulating cell cycle progression .

Applications in Medicine

The compound is utilized in several therapeutic contexts:

- Hormone Replacement Therapy : It is often prescribed in combination with estrogen for menopausal symptoms.

- Management of Menstrual Disorders : Used to treat conditions such as endometriosis and dysmenorrhea.

- Fertility Treatments : Plays a role in assisted reproductive technologies by supporting luteal phase function.

Case Studies

A review of clinical studies highlights the efficacy of dydrogesterone in treating various gynecological conditions:

- In a study involving women with recurrent miscarriage due to luteal phase deficiency, treatment with dydrogesterone significantly improved pregnancy outcomes compared to placebo controls.

Comparative Studies

A comparative analysis between dydrogesterone and other progestins revealed that dydrogesterone has a more favorable side effect profile and better tolerability among patients .

Summary Table of Biological Activities

属性

IUPAC Name |

(8S,9R,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3/t16-,17+,18-,19+,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMOKGBVKVMRFX-AUYGFBLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00611074 | |

| Record name | (9beta)-Pregna-4,6-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2640-38-2 | |

| Record name | (9beta)-Pregna-4,6-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。